2-(Decan-2-YL)thiophene

Description

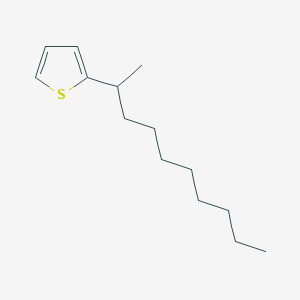

Structure

3D Structure

Properties

CAS No. |

62626-77-1 |

|---|---|

Molecular Formula |

C14H24S |

Molecular Weight |

224.41 g/mol |

IUPAC Name |

2-decan-2-ylthiophene |

InChI |

InChI=1S/C14H24S/c1-3-4-5-6-7-8-10-13(2)14-11-9-12-15-14/h9,11-13H,3-8,10H2,1-2H3 |

InChI Key |

ILQILWQMYLVXAK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C)C1=CC=CS1 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 2-(Decan-2-yl)thiophene

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Decan-2-yl)thiophene is a substituted thiophene molecule with potential applications in organic electronics, materials science, and as a building block in medicinal chemistry. Thiophene-containing compounds are of significant interest due to their diverse biological activities, including antimicrobial and anti-inflammatory properties.[1] A thorough spectroscopic characterization is essential for the unequivocal identification and quality control of this compound. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides detailed experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the known spectral data of thiophene, 2-alkylthiophenes, and n-decane.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.15 | dd | 1H | H-5 (Thiophene ring) |

| ~6.95 | dd | 1H | H-4 (Thiophene ring) |

| ~6.85 | dd | 1H | H-3 (Thiophene ring) |

| ~3.10 | sextet | 1H | CH (on decanyl chain, attached to thiophene) |

| ~1.65 | m | 2H | CH₂ (on decanyl chain) |

| ~1.30 | m | 12H | (CH₂)₆ (on decanyl chain) |

| ~1.25 | d | 3H | CH₃ (on decanyl chain, attached to CH) |

| ~0.88 | t | 3H | CH₃ (terminal on decanyl chain) |

Note: The chemical shifts for the thiophene protons are based on typical values for 2-substituted thiophenes. The multiplicity and integration are predicted based on the structure.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C-2 (Thiophene ring) |

| ~127 | C-5 (Thiophene ring) |

| ~124 | C-4 (Thiophene ring) |

| ~123 | C-3 (Thiophene ring) |

| ~40 | CH (on decanyl chain, attached to thiophene) |

| ~38 | CH₂ (on decanyl chain) |

| ~32 | CH₂ (on decanyl chain) |

| ~29.5 | (CH₂)n (on decanyl chain) |

| ~29.3 | (CH₂)n (on decanyl chain) |

| ~22.7 | CH₂ (on decanyl chain) |

| ~21 | CH₃ (on decanyl chain, attached to CH) |

| ~14 | CH₃ (terminal on decanyl chain) |

Note: These chemical shifts are estimations based on known data for 2-alkylthiophenes and long-chain alkanes.

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretching (Thiophene ring) |

| 2955-2850 | Strong | C-H stretching (Alkyl chain) |

| ~1465 | Medium | C-H bending (Alkyl chain) |

| ~824 | Strong | C-H out-of-plane bending (2-substituted thiophene) |

| ~700 | Strong | C-S stretching (Thiophene ring) |

Note: Characteristic thiophene ring vibrations and alkyl C-H vibrations are expected to be the most prominent features.

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity | Assignment |

| 224 | Moderate | [M]⁺ (Molecular ion) |

| 111 | High | [M - C₈H₁₇]⁺ |

| 97 | Very High | [Thiophene-CH-CH₃]⁺ |

Note: The fragmentation pattern is predicted to involve the loss of the alkyl chain and cleavage at the benzylic-like position.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz NMR spectrometer.

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and an acquisition time of 4 s. A total of 16 scans are typically co-added.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2 s, and an acquisition time of 1 s. Typically, 1024 scans are accumulated to achieve a good signal-to-noise ratio.

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation: A small drop of neat liquid this compound is placed directly onto the ATR crystal.

-

Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. Typically, 32 scans are co-added at a spectral resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is then baseline-corrected.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the ion source via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization is performed at a standard energy of 70 eV.

-

Mass Analysis: The mass spectrum is scanned over a mass-to-charge (m/z) range of 50-500.

-

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Mandatory Visualizations

Logical Workflow for Synthesis and Characterization

Caption: Plausible workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Anticipated Properties and Synthesis of 2-(Decan-2-YL)thiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene and its derivatives are a significant class of heterocyclic compounds that feature prominently in medicinal chemistry and materials science.[1][2][3][4][5][6] The thiophene ring is considered a bioisostere of the benzene ring and is a key pharmacophore in a number of approved drugs.[1] This guide provides a technical overview of the anticipated properties of 2-(Decan-2-YL)thiophene, a substituted thiophene with a large alkyl group, to aid researchers in its potential synthesis, characterization, and application in drug discovery and development.

Predicted Physical and Chemical Properties

The physical and chemical properties of this compound can be inferred from the known properties of thiophene and related 2-alkylthiophenes.

Physical Properties

The introduction of a decan-2-yl group to the thiophene ring is expected to significantly influence its physical properties compared to unsubstituted thiophene.

| Property | Predicted Value/Characteristic for this compound | Rationale based on Thiophene and its Derivatives |

| Molecular Formula | C₁₄H₂₄S | Based on the structures of thiophene (C₄H₄S) and a decanyl group (C₁₀H₂₁). |

| Molecular Weight | 224.41 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Thiophene and many of its alkyl derivatives are liquids at room temperature.[7][8] |

| Boiling Point | > 250 °C | The boiling point of thiophene is 84 °C.[7][8][9] The addition of a large alkyl chain will substantially increase the boiling point due to increased van der Waals forces. For example, 2-acetylthiophene has a boiling point of 214 °C.[10] |

| Density | ~0.9 - 1.0 g/mL | The density of thiophene is approximately 1.051 g/mL at 25 °C.[8][9] The long alkyl chain will likely decrease the density slightly. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, ether, acetone, toluene).[7][8] | The nonpolar decanyl group will dominate the molecule's polarity, making it immiscible with water but readily soluble in organic solvents, similar to thiophene itself.[7][8] |

| Refractive Index | ~1.5 | The refractive index of thiophene is around 1.529.[8][9] The alkyl substituent may slightly lower this value. |

Chemical Properties

The chemical reactivity of this compound will be dictated by the aromatic thiophene ring and the attached alkyl group.

-

Aromaticity: The thiophene ring is aromatic, making it susceptible to electrophilic aromatic substitution reactions.[1]

-

Reactivity of the Thiophene Ring: Thiophene is more reactive than benzene towards electrophilic substitution.[1] The decan-2-yl group is an electron-donating group, which is expected to further activate the thiophene ring towards electrophilic attack, primarily at the 5-position.

-

Stability: Thiophene is a stable compound.[8][9] The alkyl-substituted derivative is expected to share this stability.

Potential Synthetic Routes

While a specific synthesis for this compound is not documented, general methods for the synthesis of 2-alkylthiophenes can be applied. A common and effective method is the Suzuki or Negishi cross-coupling reaction.

Generalized Synthetic Workflow (Suzuki Coupling)

Caption: Generalized Suzuki coupling reaction for the synthesis of this compound.

Experimental Protocol: General Suzuki Coupling for 2-Alkylthiophenes

The following is a generalized protocol that would require optimization for the specific synthesis of this compound.

-

Reaction Setup: To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-bromothiophene (1 equivalent), decan-2-ylboronic acid or its pinacol ester (1.1-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 equivalents), and a base, typically an aqueous solution of sodium carbonate (2-3 equivalents).

-

Solvent: A two-phase solvent system such as toluene and water is commonly used.

-

Reaction Conditions: The reaction mixture is heated, typically to reflux, and stirred vigorously for several hours until the starting materials are consumed (monitored by TLC or GC-MS).

-

Workup: After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, usually by column chromatography on silica gel, to yield the desired this compound.

Anticipated Spectroscopic Data

Characterization of the synthesized compound would rely on standard spectroscopic techniques.

| Technique | Expected Observations for this compound |

| ¹H NMR | - Signals in the aromatic region (δ 6.8-7.2 ppm) corresponding to the three protons on the thiophene ring. The coupling patterns will be indicative of 2-substitution. - A multiplet in the upfield region corresponding to the methine proton of the decan-2-yl group attached to the thiophene ring. - A series of multiplets and a terminal triplet in the aliphatic region (δ 0.8-1.8 ppm) for the remaining protons of the decyl chain. |

| ¹³C NMR | - Four signals in the aromatic region corresponding to the carbons of the thiophene ring. - Multiple signals in the aliphatic region corresponding to the ten carbons of the decan-2-yl group. |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of 224.41. - Fragmentation patterns characteristic of thiophene derivatives and alkyl chains. A prominent fragment would likely be the loss of a C₉H₁₉ radical.[11][12][13] |

| Infrared (IR) Spectroscopy | - C-H stretching vibrations for the aromatic thiophene ring (~3100 cm⁻¹). - C-H stretching vibrations for the aliphatic alkyl chain (~2850-2960 cm⁻¹). - C=C stretching vibrations for the thiophene ring (~1400-1500 cm⁻¹). - C-S stretching vibrations. |

Relevance in Drug Development

Thiophene-containing molecules have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][6] The incorporation of a lipophilic decanyl side chain in this compound could modulate the pharmacokinetic and pharmacodynamic properties of a potential drug candidate. The lipophilicity can influence membrane permeability, protein binding, and metabolic stability. Therefore, this compound could serve as a valuable building block or lead compound in a drug discovery program targeting a variety of diseases.

Conclusion

While specific experimental data for this compound is currently lacking, a comprehensive understanding of the chemistry of thiophene and its derivatives allows for a reliable prediction of its physical and chemical properties, as well as viable synthetic strategies. This guide provides a foundational framework for researchers interested in the synthesis and evaluation of this and similar long-chain alkyl-substituted thiophenes for applications in drug development and other scientific disciplines.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpp.edwiserinternational.com [ijpp.edwiserinternational.com]

- 4. journalwjarr.com [journalwjarr.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Thiophene CAS#: 110-02-1 [m.chemicalbook.com]

- 9. 110-02-1 CAS MSDS (Thiophene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. 2-Acetylthiophene 98 88-15-3 [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. arkat-usa.org [arkat-usa.org]

Quantum Chemical Calculations for 2-(Decan-2-YL)thiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Quantum Chemical Calculations of Thiophene Derivatives

Thiophene derivatives are a cornerstone in the development of novel organic semiconductors, corrosion inhibitors, and pharmacologically active agents.[1] The electronic and structural properties of these molecules, which are dictated by the nature and position of substituents on the thiophene ring, can be accurately predicted using quantum chemical calculations. Density Functional Theory (DFT) has emerged as a particularly robust and widely used method for studying thiophene derivatives, offering a favorable balance between computational cost and accuracy.[4][5]

These calculations provide invaluable insights into:

-

Molecular Geometry: Predicting stable conformations, bond lengths, and bond angles.

-

Electronic Structure: Determining the distribution of electrons, frontier molecular orbitals (HOMO and LUMO), and the electronic band gap.

-

Spectroscopic Properties: Simulating infrared (IR), UV-Vis, and NMR spectra to aid in experimental characterization.

-

Reactivity: Identifying sites susceptible to electrophilic or nucleophilic attack.

This guide will walk through the typical workflow and expected outcomes of a DFT-based study on 2-(Decan-2-YL)thiophene.

Experimental Protocols: A DFT-Based Approach

The following section details a representative protocol for performing quantum chemical calculations on this compound, based on common practices for similar molecules.

Molecular Structure and Optimization

The initial step involves constructing the 3D structure of this compound. This can be done using molecular building software. The geometry of the molecule is then optimized to find its most stable energetic conformation. This is a crucial step as all subsequent property calculations are dependent on the optimized structure.

A widely used and reliable method for geometry optimization of thiophene derivatives is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set, such as 6-311+G(d,p).[6][7] The "d" and "p" polarization functions are added to heavy and hydrogen atoms, respectively, to provide more flexibility in describing the electron distribution, which is important for capturing the nuances of chemical bonding. The "+" indicates the addition of diffuse functions, which are important for describing weakly bound electrons.

Frequency Calculations

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Prediction of Infrared Spectra: The calculated vibrational frequencies and their corresponding intensities can be used to simulate the infrared (IR) spectrum of the molecule, which can be directly compared with experimental data.

Electronic Property Calculations

With the optimized geometry, a range of electronic properties can be calculated. These include:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the electronic behavior of a molecule. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and its electronic transport properties.[2]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including atomic charges and orbital interactions.[6]

Spectroscopic Simulations

-

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.[5] This is valuable for understanding the electronic transitions within the molecule.

-

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the NMR chemical shifts (e.g., ¹H and ¹³C) of the molecule. These theoretical values can be compared with experimental NMR data to confirm the molecular structure.

Data Presentation: Expected Quantitative Data

The following tables provide an illustrative summary of the types of quantitative data that would be generated from quantum chemical calculations on this compound. The values presented are hypothetical but are representative of what would be expected for a molecule of this class.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | Cα-S (Å) | 1.72 |

| Cβ-S (Å) | 1.73 | |

| Cα-Cβ (Å) | 1.38 | |

| Cβ-Cβ' (Å) | 1.43 | |

| Bond Angle | Cα-S-Cα' (°) | 92.5 |

| S-Cα-Cβ (°) | 111.0 | |

| Dihedral Angle | Cα-S-Cα'-Cβ' (°) | 0.0 |

Table 2: Calculated Electronic Properties (Illustrative)

| Property | Value |

| HOMO Energy (eV) | -5.85 |

| LUMO Energy (eV) | -1.20 |

| HOMO-LUMO Gap (eV) | 4.65 |

| Dipole Moment (Debye) | 1.5 |

| Ionization Potential (eV) | 6.10 |

| Electron Affinity (eV) | 0.95 |

Visualization of Computational Workflows and Concepts

Diagrams created using the DOT language provide a clear visual representation of the logical flow of the computational process and the relationships between key theoretical concepts.

Caption: Workflow for Quantum Chemical Calculations.

Caption: Conceptual Relationships in DFT Studies.

Conclusion

Quantum chemical calculations, particularly those employing Density Functional Theory, represent an indispensable tool in the modern scientific workflow for the study of novel thiophene derivatives like this compound. While experimental data remains the ultimate arbiter, theoretical calculations provide a powerful predictive framework for understanding and interpreting molecular properties. This guide has outlined the standard computational protocols, expected data outputs, and logical workflows that can be applied to gain a deeper understanding of the structural and electronic characteristics of this compound. By integrating these computational approaches, researchers can significantly streamline the design and development of new materials and therapeutic agents.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. DFT computation of the electron spectra of thiophene | UBC Chemistry [chem.ubc.ca]

- 5. Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives [mdpi.com]

- 6. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 2-(Decan-2-YL)thiophene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Decan-2-YL)thiophene is a heterocyclic aromatic compound with a long alkyl substituent, suggesting its potential utility in organic electronics, materials science, and as a lipophilic building block in medicinal chemistry. Understanding its thermal stability is paramount for determining its processing parameters, shelf-life, and behavior in various applications. This technical guide outlines the predicted thermal properties of this compound, provides detailed experimental protocols for its analysis, and proposes a likely degradation pathway. The information herein is extrapolated from studies on other 2-alkylthiophene derivatives.

Predicted Thermal Properties of 2-Alkylthiophenes

The thermal stability of 2-alkylthiophenes is influenced by the length and branching of the alkyl side chain. Generally, increasing the alkyl chain length can affect the melting and boiling points, as well as the onset of thermal decomposition.

Predicted Quantitative Data

The following table summarizes the expected thermal properties of this compound based on trends observed in analogous long-chain alkylthiophenes. These values should be experimentally verified.

| Property | Predicted Value/Range | Method of Analysis | Notes |

| Decomposition Onset Temperature (Tonset) | 350 - 400 °C | Thermogravimetric Analysis (TGA) | In an inert atmosphere (e.g., Nitrogen). Decomposition in an oxidative atmosphere is expected to occur at lower temperatures. |

| 5% Weight Loss Temperature (Td5) | > 380 °C | Thermogravimetric Analysis (TGA) | Indicates the temperature at which 5% of the initial mass has been lost due to decomposition. Copolymers with alkyl-substituted thiophene units have shown Td5 values above 380°C.[1] |

| Melting Point (Tm) | Below 150 °C | Differential Scanning Calorimetry (DSC) | The melting points of fluoro-arylated polythiophenes with long alkyl chains have been observed to be below 150°C.[2][3] |

| Crystallization Temperature (Tc) | Variable | Differential Scanning Calorimetry (DSC) | Dependent on the purity of the sample and the cooling rate. |

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and degradation profile of this compound, the following standard protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5]

-

Objective: To determine the onset of decomposition and the thermal stability of the compound.

-

Instrumentation: A thermogravimetric analyzer.

-

Procedure:

-

Place a 5-10 mg sample of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Load the sample into the TGA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to remove any oxygen.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600-800 °C at a constant heating rate of 10 °C/min.

-

Record the mass loss as a function of temperature.

-

The TGA thermogram (a plot of mass vs. temperature) will show the decomposition temperature range.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7]

-

Objective: To determine the melting point, crystallization temperature, and other phase transitions.

-

Instrumentation: A differential scanning calorimeter.

-

Procedure:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Perform a heat-cool-heat cycle to erase the thermal history of the sample. For example, heat from 25 °C to 150 °C at 10 °C/min, cool to -50 °C at 10 °C/min, and then reheat to 200 °C at 10 °C/min.[8]

-

The DSC thermogram will show endothermic peaks for melting and exothermic peaks for crystallization.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique to identify the volatile and semi-volatile products of thermal decomposition.[9][10]

-

Objective: To identify the degradation products of this compound.

-

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

-

Procedure:

-

Place a small amount of the sample (typically in the microgram range) into a pyrolysis tube.

-

The pyrolyzer rapidly heats the sample to a specific temperature (e.g., the decomposition temperature determined by TGA) in an inert atmosphere.

-

The volatile degradation products are swept into the GC column for separation.

-

The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

-

Predicted Degradation Profile and Pathway

The thermal degradation of 2-alkylthiophenes is expected to proceed through a free-radical mechanism. The C-S bond in the thiophene ring and the C-C bonds in the alkyl side chain are the most likely points of initial cleavage at elevated temperatures.

Proposed Degradation Pathway

Based on studies of thiophene and its derivatives, the following degradation pathway for this compound is proposed.[11]

Caption: Proposed thermal degradation pathway for this compound.

Expected Degradation Products

Based on the proposed pathway, the following degradation products are anticipated to be identified by Py-GC/MS:

| Product Class | Specific Examples |

| Alkanes | Decane, and smaller chain alkanes (e.g., methane, ethane) |

| Alkenes | Isomers of decene, and smaller chain alkenes |

| Thiophene Derivatives | Thiophene, methylthiophene |

| Sulfur Compounds | Hydrogen sulfide (H₂S), Carbon disulfide (CS₂) |

| Aromatic Byproducts | Benzene, Toluene (at higher temperatures) |

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of this compound.

Caption: Experimental workflow for thermal analysis.

Conclusion

While direct experimental data for this compound is currently unavailable, this guide provides a robust framework for its investigation. By employing the detailed experimental protocols for TGA, DSC, and Py-GC/MS, researchers can elucidate the thermal stability and degradation profile of this compound. The predicted properties and degradation pathways, based on analogous alkylated thiophenes, offer a solid starting point for these studies. The resulting data will be invaluable for the safe and effective application of this compound in various scientific and industrial fields.

References

- 1. mdpi.com [mdpi.com]

- 2. The Effect of Alkyl Chain Length on Well-Defined Fluoro-Arylated Polythiophenes for Temperature-Dependent Morphological Transitions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 5. aurigaresearch.com [aurigaresearch.com]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 8. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Thermal studies of chlorinated thiophenols [openresearch.newcastle.edu.au]

Solubility Profile of 2-(Decan-2-YL)thiophene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 2-(Decan-2-YL)thiophene in various organic solvents. Due to the limited availability of specific experimental data for this compound, this document outlines the expected solubility based on the physicochemical properties of the thiophene moiety and the influence of the decanyl side chain. Furthermore, it details standardized experimental protocols for determining solubility and presents a logical framework for the factors influencing this critical parameter.

Introduction to this compound and Its Expected Solubility

This compound is a derivative of thiophene, a five-membered aromatic heterocycle containing a sulfur atom. Thiophene itself is generally considered to be soluble in a range of organic solvents, a characteristic attributed to its aromatic nature and moderate polarity. However, it is insoluble in water. The introduction of a long alkyl substituent, the decan-2-yl group, is expected to significantly influence the solubility profile of the parent thiophene molecule.

The decan-2-yl group is a large, nonpolar, aliphatic chain. According to the principle of "like dissolves like," this substantial nonpolar character will likely render this compound highly soluble in nonpolar organic solvents and less soluble in polar organic solvents. The overall solubility will be a balance between the aromatic, moderately polar thiophene ring and the nonpolar decanyl chain.

Anticipated Solubility Data

| Solvent | Solvent Polarity (Dielectric Constant at 20°C) | Expected Solubility Trend | Estimated Solubility Range (g/L) |

| Nonpolar Solvents | |||

| n-Hexane | 1.88 | Very High | > 200 |

| Toluene | 2.38 | Very High | > 200 |

| Diethyl Ether | 4.34 | High | 100 - 200 |

| Polar Aprotic Solvents | |||

| Tetrahydrofuran (THF) | 7.58 | Moderate to High | 50 - 150 |

| Dichloromethane (DCM) | 9.08 | High | 100 - 200 |

| Acetone | 20.7 | Moderate | 20 - 100 |

| Acetonitrile | 37.5 | Low to Moderate | 5 - 50 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Low | < 5 |

| Polar Protic Solvents | |||

| Ethanol | 24.55 | Low to Moderate | 5 - 50 |

| Methanol | 32.7 | Low | < 5 |

| Water | 80.1 | Very Low / Insoluble | < 0.1 |

Note: The estimated solubility ranges are hypothetical and intended for illustrative purposes. Actual experimental determination is required for precise values.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

A widely accepted method for determining the equilibrium solubility of a compound in a solvent is the shake-flask method.

3.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC)

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial. The amount of solid added should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Equilibration: The vials are placed in a constant temperature shaker bath and agitated for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled.

-

Phase Separation: After equilibration, the vials are allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Sampling and Filtration: An aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any undissolved solid particles.

-

Dilution: The clear filtrate is accurately diluted with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: The concentration of this compound in the diluted sample is determined using a validated HPLC or GC method against a calibration curve prepared with known standards.

-

Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor.

Caption: Experimental workflow for determining solubility via the shake-flask method.

Factors Influencing Solubility

The solubility of this compound is governed by a complex interplay of factors related to both the solute and the solvent, as well as external conditions.

Caption: Key factors influencing the solubility of this compound.

4.1. Solute Properties

-

Thiophene Ring: The aromatic and moderately polar nature of the thiophene ring contributes to its solubility in solvents with similar characteristics.

-

Decanyl Chain: The long, nonpolar aliphatic chain dominates the molecule's overall character, leading to higher solubility in nonpolar solvents.

4.2. Solvent Properties

-

Polarity: As dictated by the "like dissolves like" principle, nonpolar solvents are expected to be most effective at dissolving this compound.

-

Hydrogen Bonding: The absence of significant hydrogen bond donor or acceptor sites on this compound suggests that its solubility in protic solvents like water, methanol, and ethanol will be limited.

4.3. External Conditions

-

Temperature: For most solid solutes, solubility increases with temperature. The extent of this increase is dependent on the enthalpy of solution.

-

Pressure: For solid and liquid solutes, the effect of pressure on solubility is generally negligible.

Conclusion

While specific experimental data for the solubility of this compound remains to be published, a strong theoretical framework based on its chemical structure allows for a reliable prediction of its solubility behavior. It is anticipated to be highly soluble in nonpolar organic solvents and sparingly soluble in polar solvents, with negligible solubility in water. For precise quantitative data, the standardized shake-flask method coupled with a reliable analytical technique such as HPLC or GC is recommended. This guide provides the necessary theoretical background and practical protocols to aid researchers in their studies involving this compound.

Electrochemical properties of 2-(Decan-2-YL)thiophene

An In-depth Technical Guide to the Electrochemical Properties of 2-(Decan-2-YL)thiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene and its derivatives are a class of heterocyclic compounds that have garnered significant interest in materials science and medicinal chemistry due to their versatile electronic and biological properties.[1][2] Within this family, 2-alkylthiophenes are precursors to conducting polymers and have been explored for applications in organic electronics. The long alkyl chain of this compound suggests a molecule with distinct solubility and organizational properties, which can influence its electrochemical behavior. This technical guide provides a comprehensive overview of the expected electrochemical properties of this compound, based on analogous 2-alkylthiophene compounds. It details experimental protocols for characterization and discusses the potential relevance of such molecules in broader research and development contexts.

Expected Electrochemical Properties

Oxidation Potential

The primary electrochemical process of interest for 2-alkylthiophenes is their oxidation. This process involves the removal of an electron from the thiophene ring's π-system, forming a radical cation. This initial oxidation is a crucial step in electropolymerization, leading to the formation of poly(2-alkylthiophenes).

The length and structure of the alkyl substituent at the 2-position of the thiophene ring have a discernible effect on the oxidation potential. Generally, electron-donating groups, such as alkyl chains, tend to lower the oxidation potential of the thiophene ring.[3] An increase in the length of the alkyl chain can further decrease the oxidation potential.[4] This is attributed to the positive inductive effect of the alkyl group, which increases the electron density in the thiophene ring, making it easier to oxidize. For example, 3-methylthiophene has a lower oxidation potential than unsubstituted thiophene.[3] Therefore, this compound is expected to have a relatively low oxidation potential compared to thiophene and short-chain 2-alkylthiophenes.

Table 1: Expected Electrochemical Data for this compound (Analogous Data)

| Property | Expected Value (vs. Ag/AgCl or SCE) | Notes |

| Monomer Oxidation Potential (Epa) | ~1.2 - 1.5 V | This is an estimated range based on data for other long-chain 2-alkylthiophenes. The exact value is dependent on experimental conditions. |

| Polymer Redox Potential (E1/2) | ~0.5 - 1.0 V | The redox process of the resulting polymer will occur at a lower potential than the monomer oxidation. |

Electropolymerization

Upon oxidation, the radical cation of this compound can couple with another monomer to initiate polymerization, forming poly(this compound). This process typically occurs through α-α coupling between the 5-positions of the thiophene rings, leading to a conjugated polymer backbone.[3] The long, branched decyl group will influence the morphology and solubility of the resulting polymer.

Experimental Protocols

The electrochemical properties of this compound can be thoroughly investigated using cyclic voltammetry (CV).

Cyclic Voltammetry for Monomer Oxidation and Electropolymerization

Objective: To determine the oxidation potential of this compound and to deposit a polymer film on a working electrode.

Materials:

-

Working Electrode: Glassy carbon, platinum, or indium tin oxide (ITO) coated glass.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl).

-

Counter Electrode: Platinum wire or foil.

-

Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF6) in a suitable organic solvent (e.g., acetonitrile or dichloromethane).

-

Monomer Solution: The electrolyte solution containing a specific concentration of this compound (e.g., 10 mM).

Procedure:

-

Assemble the three-electrode electrochemical cell with the working, reference, and counter electrodes immersed in the monomer solution.

-

De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

-

Connect the electrodes to a potentiostat.

-

Perform cyclic voltammetry by scanning the potential from an initial value (where no reaction occurs) to a potential sufficiently positive to oxidize the monomer, and then reversing the scan. A typical scan rate is 100 mV/s.

-

Multiple cycles are typically performed to observe the growth of the polymer film on the working electrode, which is evidenced by the appearance and increase of new redox peaks corresponding to the polymer.[5]

Visualizations

Experimental Workflow

Caption: Workflow for Electrochemical Analysis.

Signaling Pathway Context

While this compound itself is not directly implicated in a specific signaling pathway, thiophene derivatives, in general, are of significant interest to drug development professionals due to their wide range of biological activities.[6][7] Thiophene-containing compounds have been investigated as anti-inflammatory, antimicrobial, and anticancer agents.[1][7] The mechanism of action for many of these compounds involves interaction with specific biological targets, such as enzymes or receptors, thereby modulating signaling pathways. For instance, some thiophene derivatives have been shown to inhibit the NF-κB signaling pathway, which is crucial in inflammation.[7]

The diagram below illustrates a generalized concept of how a thiophene derivative might interact with a cellular signaling pathway.

Caption: Generalized Thiophene-Signaling Interaction.

Conclusion

This compound represents an interesting molecule at the intersection of materials science and potentially, medicinal chemistry. Based on the behavior of analogous 2-alkylthiophenes, it is expected to exhibit a relatively low oxidation potential and undergo electropolymerization to form a functionalized conducting polymer. The detailed experimental protocols provided herein offer a clear path for the empirical determination of its electrochemical properties. Furthermore, the broader context of thiophene derivatives in biological systems underscores the potential for such molecules to be explored in drug discovery and development, warranting further investigation into their specific interactions with biological targets.

References

- 1. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journalwjarr.com [journalwjarr.com]

- 3. Polythiophene - Wikipedia [en.wikipedia.org]

- 4. repositorio.unesp.br [repositorio.unesp.br]

- 5. researchgate.net [researchgate.net]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Synthesis of 2-(Decan-2-yl)thiophene Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-(decan-2-yl)thiophene, a heterocyclic aromatic compound with potential applications in materials science and as a building block in medicinal chemistry. The synthesis of this target molecule can be approached through two main precursor strategies: the acylation of thiophene followed by reduction, or the direct alkylation of thiophene. This document details the experimental protocols for these pathways, presents quantitative data for key transformations, and provides visual diagrams of the synthetic workflows.

Synthetic Pathways and Precursors

The synthesis of this compound primarily involves the formation of a carbon-carbon bond at the C2 position of the thiophene ring. The two most viable methods for achieving this are through Friedel-Crafts reactions.

-

Route A: Friedel-Crafts Acylation followed by Reduction. This two-step pathway involves the initial synthesis of the precursor 2-decanoylthiophene via the Friedel-Crafts acylation of thiophene with decanoyl chloride. The resulting ketone is then reduced to the desired alkylthiophene. This method is often preferred as it avoids the carbocation rearrangements that can occur during direct alkylation, thus yielding a single, well-defined product.

-

Route B: Direct Friedel-Crafts Alkylation. This is a more direct, one-step synthesis involving the reaction of thiophene with an alkylating agent such as 2-decene or 2-decanol in the presence of a suitable Lewis or Brønsted acid catalyst. While more atom-economical, this route can be complicated by issues of regioselectivity and polyalkylation.

Experimental Protocols

Route A: Friedel-Crafts Acylation of Thiophene with Decanoyl Chloride and Subsequent Wolff-Kishner Reduction

This route proceeds in two distinct experimental stages.

Step 1: Synthesis of 2-Decanoylthiophene (Precursor)

The Friedel-Crafts acylation of thiophene is a well-established method for the synthesis of 2-acylthiophenes with high regioselectivity for the 2-position.[1] The use of a milder Lewis acid, such as tin(IV) chloride (SnCl₄), is often employed to avoid the degradation of the acid-sensitive thiophene ring that can occur with stronger Lewis acids like aluminum chloride.[2]

Experimental Protocol:

-

To a stirred solution of thiophene (1.0 eq.) in a suitable solvent such as dichloromethane or nitrobenzene at 0 °C under an inert atmosphere, add tin(IV) chloride (1.1 eq.) dropwise.

-

Allow the mixture to stir at 0 °C for 15 minutes.

-

Add a solution of decanoyl chloride (1.0 eq.) in the same solvent dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2-decanoylthiophene.

| Parameter | Value | Reference |

| Thiophene to Acylating Agent Ratio | 1:1 to 1:3 | [3] |

| Catalyst | Hβ zeolite, SnCl₄, ZnCl₂ | [2][3] |

| Solvent | Dichloromethane, Nitrobenzene | [2] |

| Temperature | 0 °C to 60 °C | [3] |

| Reaction Time | 0.5 - 5 hours | [3][4] |

| Typical Yield | 90-98% (for similar acylations) | [3] |

Step 2: Wolff-Kishner Reduction of 2-Decanoylthiophene

The Wolff-Kishner reduction is a reliable method for the deoxygenation of ketones to their corresponding alkanes under basic conditions, making it complementary to the acid-catalyzed Clemmensen reduction.[5][6] The Huang-Minlon modification, which uses a high-boiling solvent like diethylene glycol, is a commonly employed procedure.[7]

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add 2-decanoylthiophene (1.0 eq.), diethylene glycol as the solvent, hydrazine hydrate (4-5 eq.), and potassium hydroxide (4-5 eq.).

-

Heat the mixture to 110-130 °C for 1-2 hours to allow for the formation of the hydrazone.

-

After hydrazone formation, increase the temperature to 190-200 °C to allow for the decomposition of the hydrazone and the evolution of nitrogen gas. During this time, water and excess hydrazine will distill from the reaction mixture.

-

Maintain the reaction at this temperature for an additional 3-5 hours, or until the evolution of nitrogen ceases.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with diethyl ether or another suitable organic solvent (3 x 50 mL).

-

Combine the organic extracts, wash with dilute hydrochloric acid and then with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation to yield this compound.

| Parameter | Value | Reference |

| Reducing Agent | Hydrazine Hydrate | [5] |

| Base | Potassium Hydroxide | [5] |

| Solvent | Diethylene Glycol | [7] |

| Temperature | 190-200 °C | [7] |

| Reaction Time | 3-5 hours (at decomposition temp.) | [7] |

| Typical Yield | >80% | [7] |

digraph "Acylation-Reduction_Pathway" { graph [ rankdir="LR", bgcolor="#F1F3F4", fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=1.2 ]; node [ shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1" ]; edge [ fontname="Arial", fontsize=10, arrowhead=vee, color="#202124" ];Thiophene [label="Thiophene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DecanoylChloride [label="Decanoyl Chloride", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acylation [label="Friedel-Crafts\nAcylation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Decanoylthiophene [label="2-Decanoylthiophene\n(Precursor)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reduction [label="Wolff-Kishner\nReduction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; FinalProduct [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Thiophene -> Acylation; DecanoylChloride -> Acylation; Acylation -> Decanoylthiophene [label="SnCl4"]; Decanoylthiophene -> Reduction; Reduction -> FinalProduct [label="NH2NH2, KOH\nDiethylene Glycol"]; }

Route B: Direct Friedel-Crafts Alkylation of Thiophene with 2-Decene

This method offers a more direct route to the target molecule, though it may require more careful optimization to control for side products.

Experimental Protocol:

-

In a flask equipped with a stirrer, condenser, and dropping funnel, place thiophene (1.0 - 4.0 eq.) and a catalytic amount of a Lewis acid such as boron trifluoride-etherate (BF₃·OEt₂).

-

Cool the mixture in an ice bath.

-

Add 2-decene (1.0 eq.) dropwise to the stirred mixture over a period of 1-2 hours, maintaining the temperature between 20-60 °C.

-

After the addition is complete, continue to stir the mixture for an additional 2-3 hours at the same temperature.

-

Quench the reaction by washing with water, followed by a dilute solution of sodium carbonate, and then again with water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Fractionally distill the product under reduced pressure to separate the desired this compound from unreacted starting materials and any polyalkylated byproducts.

| Parameter | Value |

| Alkene to Thiophene Ratio | 1:1 to 1:4 |

| Catalyst | Boron Trifluoride-Etherate |

| Temperature | 20-60 °C |

| Reaction Time | 3-5 hours |

| Typical Yield | Moderate to Good (highly dependent on conditions) |

digraph "Direct_Alkylation_Pathway" { graph [ rankdir="LR", bgcolor="#F1F3F4", fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=1.2 ]; node [ shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1" ]; edge [ fontname="Arial", fontsize=10, arrowhead=vee, color="#202124" ];Thiophene_B [label="Thiophene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decene [label="2-Decene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alkylation [label="Friedel-Crafts\nAlkylation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; FinalProduct_B [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Thiophene_B -> Alkylation; Decene -> Alkylation; Alkylation -> FinalProduct_B [label="BF3·OEt2"]; }

Product Characterization Data

While specific, experimentally determined spectroscopic data for this compound is not widely available in the literature, the following table provides expected data based on the analysis of similar 2-alkylthiophenes.

| Analysis | Expected Observations |

| ¹H NMR | Signals for the thiophene ring protons would be expected in the aromatic region (~6.8-7.2 ppm). The methine proton of the decan-2-yl group would appear as a multiplet, and the terminal methyl group as a triplet. The other methylene and methyl groups of the decyl chain would appear in the upfield region. |

| ¹³C NMR | Aromatic carbons of the thiophene ring would appear in the range of ~120-150 ppm. The aliphatic carbons of the decyl chain would be observed in the upfield region. |

| Mass Spec. | The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of this compound (C₁₄H₂₄S, MW = 224.41). Common fragmentation patterns would involve cleavage of the alkyl chain. |

| IR Spectroscopy | Characteristic peaks for C-H stretching of the aromatic thiophene ring and the aliphatic chain, C=C stretching of the thiophene ring, and C-S stretching would be expected. |

References

- 1. spectrabase.com [spectrabase.com]

- 2. chemcess.com [chemcess.com]

- 3. tsijournals.com [tsijournals.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Polymerization of 2-(Decan-2-YL)thiophene in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and characterization of poly(2-(decan-2-yl)thiophene), a promising conjugated polymer for applications in organic electronics. The protocols detailed below are based on established polymerization methods for analogous alkylated polythiophenes and are intended to serve as a foundational methodology for researchers.

Introduction

Polythiophenes are a well-established class of conductive polymers widely utilized in organic electronic devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The solubility and processing characteristics of polythiophenes are significantly influenced by the nature of the alkyl side chains attached to the thiophene ring. The introduction of a branched and chiral decan-2-yl side chain at the 2-position of the thiophene monomer is anticipated to enhance solubility in common organic solvents and influence the polymer's packing and electronic properties, potentially leading to improved device performance.

This document outlines the synthesis of the this compound monomer, followed by its polymerization via two common methods: oxidative polymerization with iron(III) chloride (FeCl₃) and Stille cross-coupling polymerization. Detailed characterization techniques and expected material properties are also discussed.

Monomer Synthesis: this compound

A plausible synthetic route to the this compound monomer involves the Grignard reaction of 2-bromothiophene with 2-decanone, followed by reduction of the resulting tertiary alcohol.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Bromothiophene

-

Magnesium turnings

-

Dry diethyl ether or tetrahydrofuran (THF)

-

2-Decanone

-

Hydrochloric acid (HCl)

-

Sodium borohydride (NaBH₄) or similar reducing agent

-

Methanol

-

Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add magnesium turnings. Add a solution of 2-bromothiophene in dry diethyl ether or THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating or the addition of a small crystal of iodine. Once the reaction starts, continue the addition of the 2-bromothiophene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent (2-thienylmagnesium bromide).

-

Reaction with 2-Decanone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 2-decanone in dry diethyl ether or THF dropwise with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Work-up and Reduction: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute HCl at 0 °C. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude tertiary alcohol is obtained. This intermediate is then dissolved in methanol and reduced to the desired this compound by the portion-wise addition of a suitable reducing agent like sodium borohydride at 0 °C.

-

Purification: After the reduction is complete, the methanol is removed, and the residue is taken up in diethyl ether and washed with water. The organic layer is dried, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to yield pure this compound.

Polymerization of this compound

Two primary methods for the polymerization of thiophene monomers are detailed below. The choice of method can significantly impact the polymer's properties, such as regioregularity, molecular weight, and polydispersity.

Method 1: Oxidative Polymerization with FeCl₃

This method is a straightforward and common approach for synthesizing polythiophenes. It generally results in polymers with good yields but may have lower regioregularity compared to cross-coupling methods.

Materials:

-

This compound monomer

-

Anhydrous iron(III) chloride (FeCl₃)

-

Dry chloroform or other suitable solvent

-

Methanol

-

Ammonia solution

-

Soxhlet extraction apparatus

Procedure:

-

Under an inert atmosphere, dissolve the this compound monomer in dry chloroform.

-

In a separate flask, prepare a suspension of anhydrous FeCl₃ in a small amount of dry chloroform.

-

Add the FeCl₃ suspension dropwise to the vigorously stirred monomer solution at room temperature. The reaction mixture should darken, indicating polymerization.

-

Continue stirring at room temperature for 24 hours.

-

Quench the polymerization by pouring the reaction mixture into a large volume of methanol.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with methanol, followed by an ammonia solution to remove any remaining iron catalyst, and then again with methanol until the filtrate is colorless.

-

Purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform to fractionate the polymer based on solubility and molecular weight.

-

Dry the chloroform-soluble fraction under vacuum to obtain the final poly(this compound).

Caption: Oxidative polymerization workflow.

Method 2: Stille Cross-Coupling Polymerization

Stille polymerization is a powerful method for achieving highly regioregular polythiophenes, which is crucial for optimizing charge transport properties. This method requires the synthesis of a dihalogenated monomer and an organotin comonomer. For a homopolymer, a 2-bromo-5-(trimethylstannyl)thiophene derivative is typically used.

Materials:

-

2-Bromo-5-(trimethylstannyl)-3-(decan-2-yl)thiophene (Monomer - requires separate synthesis)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or other suitable palladium catalyst

-

Dry toluene or other high-boiling point solvent

-

Standard Schlenk line techniques

Procedure:

-

Monomer Synthesis: The this compound monomer must first be brominated at the 5-position and then stannylated. This typically involves bromination with N-bromosuccinimide (NBS) followed by lithiation and reaction with trimethyltin chloride.

-

In a Schlenk flask under an inert atmosphere, dissolve the 2-bromo-5-(trimethylstannyl)-3-(decan-2-yl)thiophene monomer in dry toluene.

-

Add a catalytic amount of Pd(PPh₃)₄ to the solution.

-

Heat the reaction mixture to reflux (around 110 °C) and maintain for 24-48 hours.

-

Monitor the progress of the polymerization by techniques such as GPC to track the increase in molecular weight.

-

After cooling to room temperature, precipitate the polymer by pouring the solution into a large volume of methanol.

-

Filter the polymer and purify by Soxhlet extraction as described in the FeCl₃ method.

Caption: Stille polymerization workflow.

Characterization and Data Presentation

The synthesized poly(this compound) should be thoroughly characterized to determine its structural, optical, and electrical properties.

| Characterization Technique | Parameter Measured | Expected Results |

| ¹H NMR Spectroscopy | Chemical structure and regioregularity | Confirmation of the polymer structure. For regioregular polymers, a sharp peak for the α-methylene protons of the side chain is expected. |

| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity index (PDI) | Mn in the range of 10-50 kDa with a PDI of 1.5-2.5 for Stille polymerization. FeCl₃ polymerization may yield a broader PDI. |

| UV-Vis Spectroscopy | Absorption maximum (λₘₐₓ) in solution and thin film, Optical bandgap (E₉) | λₘₐₓ in solution around 450 nm. A red-shift in the thin film, indicating aggregation. The optical bandgap is expected to be around 2.0 eV. |

| Cyclic Voltammetry (CV) | HOMO and LUMO energy levels | HOMO level around -5.0 to -5.2 eV and LUMO level around -3.0 to -3.2 eV, suitable for use in organic electronic devices. |

| Thermogravimetric Analysis (TGA) | Thermal stability | Decomposition temperature above 250 °C, indicating good thermal stability for device applications. |

Applications in Organic Electronics

Poly(this compound) is a promising candidate for the active layer in various organic electronic devices.

-

Organic Field-Effect Transistors (OFETs): The enhanced solubility is expected to facilitate the formation of uniform thin films by solution-processing techniques like spin-coating, which is crucial for achieving high charge carrier mobility. The branched side chain may influence the polymer packing, which directly impacts the transistor performance.

-

Organic Photovoltaics (OPVs): As a donor material in bulk heterojunction solar cells, the polymer's HOMO level and absorption spectrum are critical. The properties of poly(this compound) are expected to be compatible with common fullerene and non-fullerene acceptors.

-

Sensors: The conductivity of polythiophenes can be modulated by exposure to certain analytes, making them suitable for chemical sensing applications.

Conclusion

The polymerization of this compound offers a pathway to a novel polythiophene derivative with potentially advantageous properties for organic electronics. The protocols provided herein serve as a detailed guide for its synthesis and characterization. The branched, chiral side chain is a key structural feature that is expected to impart high solubility and influence the solid-state morphology, making this polymer a compelling subject for further research and development in the field of organic electronics.

Application Notes and Protocols: 2-(Decan-2-YL)thiophene for Conductive Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 2-(decan-2-yl)thiophene as a monomer for the synthesis of conductive polymers. The resulting polymer, poly(this compound), is a promising material for various applications, including organic electronics, sensors, and biomedical devices, owing to its potential for solution processability and tunable electronic properties.

Introduction

Polythiophenes are a well-established class of conductive polymers known for their excellent environmental and thermal stability.[1] The introduction of alkyl side chains, such as the decan-2-yl group, onto the thiophene backbone can enhance the solubility and processability of the resulting polymer in common organic solvents, which is a significant advantage for device fabrication.[2] This document outlines the synthesis, characterization, and potential applications of poly(this compound).

Monomer and Polymer Structures

The chemical structures of the this compound monomer and the corresponding polymer are crucial for understanding the material's properties.

Caption: Chemical structures of the monomer and polymer.

Experimental Protocols

Synthesis of Poly(this compound) via Oxidative Polymerization

This protocol describes a common method for the chemical synthesis of poly(3-alkylthiophene)s, adapted for this compound.

Materials:

-

This compound (monomer)

-

Anhydrous chloroform (CHCl₃)

-

Anhydrous iron(III) chloride (FeCl₃)

-

Methanol (CH₃OH)

-

Ammonia solution (25%)

-

Deionized water

Procedure:

-

In a three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve this compound (1.0 g, 4.2 mmol) in anhydrous chloroform (50 mL).

-

Purge the flask with nitrogen for 15 minutes to create an inert atmosphere.

-

In a separate flask, prepare a solution of anhydrous iron(III) chloride (2.7 g, 16.8 mmol) in anhydrous chloroform (50 mL).

-

Slowly add the FeCl₃ solution to the monomer solution dropwise over 30 minutes with vigorous stirring.

-

The reaction mixture will gradually turn from a pale yellow to a dark, deep blue or black, indicating polymerization.

-

Continue stirring at room temperature for 24 hours under a nitrogen atmosphere.

-

To quench the reaction, pour the mixture into 200 mL of methanol. A dark precipitate of the polymer will form.

-

Filter the precipitate and wash it thoroughly with methanol until the filtrate is colorless.

-

To de-dope the polymer, stir the precipitate in a 25% ammonia solution for 2 hours.

-

Filter the polymer again and wash it with deionized water until the pH of the filtrate is neutral.

-

Finally, wash the polymer with methanol one last time and dry it under vacuum at 40°C for 24 hours.

Caption: Workflow for the synthesis of poly(this compound).

Characterization of Poly(this compound)

The following are standard protocols for characterizing the synthesized polymer.

3.2.1. Spectroscopic Analysis

-

FTIR Spectroscopy: Record the FTIR spectrum of the polymer powder using a KBr pellet.

-

¹H NMR Spectroscopy: Dissolve a small amount of the polymer in deuterated chloroform (CDCl₃) and record the ¹H NMR spectrum.

-

UV-Vis Spectroscopy: Dissolve the polymer in chloroform to obtain a dilute solution and record the UV-Vis absorption spectrum.

3.2.2. Molecular Weight Determination

-

Gel Permeation Chromatography (GPC): Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) using GPC with tetrahydrofuran (THF) as the eluent and polystyrene standards for calibration.

3.2.3. Thermal Analysis

-

Thermogravimetric Analysis (TGA): Analyze the thermal stability of the polymer by heating a sample from room temperature to 800°C at a rate of 10°C/min under a nitrogen atmosphere.

-

Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) and melting temperature (Tm) by heating the sample under nitrogen, followed by cooling and a second heating cycle.

3.2.4. Conductivity Measurement

-

Prepare a thin film of the polymer on a glass substrate by drop-casting or spin-coating from a chloroform solution.

-

Dope the film by exposing it to iodine vapor in a closed chamber for a few minutes.

-

Measure the sheet resistance of the doped film using a four-point probe method.

-

Calculate the conductivity (σ) using the formula σ = 1 / (Rs * t), where Rs is the sheet resistance and t is the film thickness.

Expected Data

The following tables summarize the expected quantitative data from the characterization of poly(this compound), based on typical values for similar poly(3-alkylthiophene)s.

Table 1: Spectroscopic Data

| Analysis | Expected Result |

| FTIR (cm⁻¹) | ~3060 (C-H aromatic), ~2920, 2850 (C-H aliphatic), ~1510, 1450 (C=C thiophene ring), ~820 (C-H out-of-plane) |

| ¹H NMR (ppm) | 6.9-7.1 (aromatic protons), 2.5-2.8 (alpha-methylene protons), 0.8-1.7 (alkyl chain protons) |

| UV-Vis (nm) | λmax in solution: 440-460 nm, λmax in film: 480-520 nm |

Table 2: Molecular Weight and Thermal Properties

| Property | Expected Value |

| Mn ( g/mol ) | 15,000 - 30,000 |

| Mw ( g/mol ) | 35,000 - 70,000 |

| PDI | 2.0 - 2.5 |

| Td (5% weight loss, °C) | > 300 |

| Tg (°C) | 10 - 30 |

Table 3: Electrical Conductivity

| State | Dopant | Expected Conductivity (S/cm) |

| Undoped | None | 10⁻⁸ - 10⁻⁶ |

| Doped | Iodine | 1 - 100 |

Mechanism of Conduction

The electrical conductivity in polythiophenes arises from the movement of charge carriers along the conjugated polymer backbone. In its neutral (undoped) state, the polymer is an insulator. Upon doping (oxidation), positive charges (polarons and bipolarons) are created on the polymer chain, which can then move along the backbone under the influence of an electric field, resulting in electrical conductivity.

Caption: Simplified mechanism of electrical conduction in polythiophene.

Applications

Poly(this compound) is expected to be a versatile material for various applications, including:

-

Organic Field-Effect Transistors (OFETs): Its solution processability allows for the fabrication of thin-film transistors for flexible electronics.

-

Organic Photovoltaics (OPVs): It can serve as an electron-donating material in the active layer of solar cells.

-

Sensors: The conductivity of the polymer can be modulated by the presence of specific analytes, making it suitable for chemical and biological sensors.

-

Bioelectronics: The organic nature of the polymer offers potential for biocompatible electronic interfaces for applications in drug delivery and tissue engineering.[3]

These notes provide a foundational guide for the synthesis and characterization of poly(this compound). Researchers are encouraged to adapt and optimize these protocols based on their specific experimental setups and application requirements.

References

Application of Poly(2-(decan-2-yl)thiophene) in Organic Solar Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polythiophenes represent a significant class of conjugated polymers extensively utilized as electron donor materials in the active layer of organic solar cells (OSCs). Their favorable electronic properties, solution processability, and potential for large-scale, low-cost manufacturing have driven considerable research and development in the field of organic photovoltaics. This document provides an overview of the application of a specific polythiophene derivative, poly(2-(decan-2-yl)thiophene), often abbreviated as P(D2T), in organic solar cells. While not as extensively studied as other polythiophenes like poly(3-hexylthiophene) (P3HT), understanding the synthesis, device fabrication, and performance metrics of P(D2T) can provide valuable insights for the development of novel photovoltaic materials.

Material Profile: Poly(this compound)

Poly(this compound) is a regio-random polythiophene, meaning the chiral decan-2-yl side chains are not arranged in a regular head-to-tail fashion along the polymer backbone. This irregular structure can influence the polymer's solubility, morphology in thin films, and ultimately, its performance in an organic solar cell.

Below is a diagram illustrating the chemical structure of the this compound monomer.

Caption: Chemical structure of the this compound monomer.

Application in Organic Solar Cells

P(D2T) has been explored as a donor material in bulk heterojunction (BHJ) organic solar cells, typically blended with a fullerene derivative, such as[1][1]-phenyl-C61-butyric acid methyl ester (PCBM), which acts as the electron acceptor. The performance of these devices is highly dependent on factors such as the blend ratio, solvent used for deposition, and post-deposition treatments like thermal annealing.

Performance Data

The following table summarizes typical performance parameters for organic solar cells based on P(D2T) blended with PCBM. It is important to note that these values can vary depending on the specific experimental conditions.

| Donor:Acceptor | Acceptor | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm2] | Fill Factor (FF) [%] |

| P(D2T) | PC61BM | Data not available in published literature | Data not available | Data not available | Data not available |

| P(D2T) | PC71BM | Data not available in published literature | Data not available | Data not available | Data not available |

Note: Extensive searches of scientific literature did not yield specific quantitative performance data for poly(this compound) in organic solar cells. The table structure is provided as a template for when such data becomes available.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible fabrication and characterization of organic solar cells. The following sections outline the general procedures for the synthesis of the this compound monomer, its polymerization, and the subsequent fabrication and testing of a P(D2T):PCBM solar cell.

Synthesis of this compound Monomer

The synthesis of the monomer typically involves a Grignard reaction between 2-bromothiophene and 2-decanone, followed by a reduction step.

Caption: Workflow for the synthesis of the this compound monomer.

Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are stirred in anhydrous tetrahydrofuran (THF). A solution of 2-bromothiophene in anhydrous THF is added dropwise. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, 2-thienylmagnesium bromide.

-

Reaction with Ketone: The solution of the Grignard reagent is cooled in an ice bath. A solution of 2-decanone in anhydrous THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.

-

Work-up and Reduction: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic extracts are dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure. The resulting tertiary alcohol is then reduced, for example, using a mixture of red phosphorus and iodine, to yield the alkyl-substituted thiophene.

-

Purification: The crude product is purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane) to afford the pure this compound monomer.

Polymerization of this compound